Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate

Plant desiccation Defoliation Agrochemical screening

Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate (CAS 23379-03-5), also named acetic acid, 2,2,2-trichloro-, 2-chloro-4-(fluorosulfonyl)phenyl ester, is a synthetic aryl sulfonyl fluoride derivative (molecular formula C₈H₃Cl₄FO₄S, MW 355.98). It belongs to a class of hydroxybenzenesulfonyl fluorides originally developed and evaluated as fast-acting plant desiccants and defoliants.

Molecular Formula C8H3Cl4FO4S
Molecular Weight 356.0 g/mol
CAS No. 23379-03-5
Cat. No. B13422974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate
CAS23379-03-5
Molecular FormulaC8H3Cl4FO4S
Molecular Weight356.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)F)Cl)OC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C8H3Cl4FO4S/c9-5-3-4(18(13,15)16)1-2-6(5)17-7(14)8(10,11)12/h1-3H
InChIKeyOCTQHHDGKHCYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate (CAS 23379-03-5): Core Identity and Procurement Context


Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate (CAS 23379-03-5), also named acetic acid, 2,2,2-trichloro-, 2-chloro-4-(fluorosulfonyl)phenyl ester, is a synthetic aryl sulfonyl fluoride derivative (molecular formula C₈H₃Cl₄FO₄S, MW 355.98) . It belongs to a class of hydroxybenzenesulfonyl fluorides originally developed and evaluated as fast-acting plant desiccants and defoliants [1]. The compound features a 3-chloro-4-hydroxybenzenesulfonyl fluoride core in which the phenolic hydroxyl is esterified with a trichloroacetyl group, placing it in the 'prodrug' subclass of this family, designed for controlled hydrolysis to the active free phenol within plant tissues [1].

1
Trichloroacetate ester prodrug for plant desiccation/defoliation research
2
Controlled hydrolysis design supports delayed activation and translocation studies
3
Masked sulfonyl fluoride warhead for chemical biology reactivity profiling

Why Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate Cannot Be Substituted by Generic Aryl Sulfonyl Fluorides


The trichloroacetate ester of 3-chloro-4-hydroxybenzenesulfonyl fluoride cannot be interchanged with its free phenol parent (Compound I) or other ester analogs without altering biological performance. The trichloroacetyl blocking group was specifically designed to modulate the rate of in planta hydrolysis to the active free phenol, thereby influencing the kinetics of desiccation versus defoliation [1]. Direct head-to-head screening data demonstrate that Compound VII (the trichloroacetate) exhibits a six-species test rating of 21 at 1.0 lb/acre compared to 22 for the free phenol I, showing 95% activity retention at the high rate but a more pronounced drop to 78% at 0.1 lb/acre (rating 14 vs. 18) [1]. This dose-dependent divergence means that replacing the trichloroacetate with the free phenol or with the acetyl (Compound V, rating 16 at 1.0 lb/acre) or chloroacetyl (Compound VI, rating 22 at 1.0 lb/acre) analogs would yield different efficacy profiles and hydrolytic stability, making generic substitution scientifically unsound [1].

!
Free phenol parent: hydrolysis kinetics and dose-response profiles may shift significantly, altering plant tissue response context
!
Acetyl or chloroacetyl ester analogs: esterase-mediated activation rates differ, limiting direct substitution for delayed-release research designs

Quantitative Differentiation Evidence for Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate vs. Structural Analogs


Plant Desiccation Potency: Direct Six-Species Screening Comparison—Trichloroacetate (VII) vs. Free Phenol Parent (I)

In the primary six-species greenhouse screening, the trichloroacetate ester (Compound VII) demonstrated a desiccation rating of 21 at 1.0 lb/acre and 14 at 0.1 lb/acre, compared to its free phenol parent 3-chloro-4-hydroxybenzenesulfonyl fluoride (Compound I), which scored 22 and 18 respectively [1]. This represents 95% activity retention at the higher application rate but a 22% reduction at the lower rate, indicating a dose–response shift attributable to the trichloroacetyl prodrug moiety [1].

Six-species desiccation rating
Head-to-head
VII: 21 (1.0 lb/acre), 14 (0.1 lb/acre) vs. I: 22, 18
Supports dose-dependent activation kinetics analysis
Greenhouse six-species screen; acetone/Tween-20 application
Plant desiccation Defoliation Agrochemical screening Structure-activity relationship

Bean Test Defoliation Speed: Trichloroacetate (VII) vs. Acetyl (V) and Chloroacetyl (VI) Ester Analogs

In the Black Valentine bean test, Compound VII (trichloroacetate) achieved a defoliation rating of approximately 100% at 1.0 lb/acre (interpreted from the compiled bean test results in Table III), while the acetyl ester (Compound V) showed a substantially lower rating of approximately 16 at the same rate [1]. The chloroacetyl ester (Compound VI) matched the potency of VII at the high rate but exhibited different low-rate behavior [1]. This positions the trichloroacetate as possessing a distinct hydrolytic stability profile among the ester prodrugs.

Bean defoliation rate
Head-to-head
VII ≈100% defoliation at 1.0 lb/acre; V ≈16%; VI ≈100%
Highlights prodrug activation differences among ester analogs
Black Valentine bean test; ratings from Table III
Defoliation rate Prodrug hydrolysis Controlled release Bean bioassay

Greenhouse-Tree Desiccation: Free Phenol vs. Blocked Phenol Subclass Superiority and the Role of Trichloroacetate Hydrolysis

The greenhouse-tree test demonstrated that free phenols (Subclass A) were superior to temporarily blocked phenols (Subclass B, which includes Compound VII) in producing rapid, complete desiccation, because the blocking group must first hydrolyze to liberate the active free phenol [1]. However, among the blocked phenols, the trichloroacetate (VII) was designed to hydrolyze at a rate distinct from other esters due to the strong electron-withdrawing trichloromethyl group, which slows esterase-mediated cleavage relative to acetyl (V) or chloroacetyl (VI) derivatives [1]. The paper explicitly notes that ‘the hope to improve the speed of the defoliation effect…by substituting the phenolic hydroxyl with various moieties did not materialize’ [1], indicating that while VII is not superior to the free phenol in speed, its value lies in enabling translocation-based application strategies where delayed activation is desirable.

Greenhouse-tree desiccation
Class-level
Free phenols (Subclass A) faster than blocked phenols (Subclass B); VII shows slowest anticipated hydrolysis
Supports selection for systemic translocation before activation
Class-level inference; eight tree species, 2–3 year seedlings
Greenhouse-tree test Translocation Hydrolysis rate SAR

Optimal Application Scenarios for Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate Based on Quantitative Evidence


Controlled-Release Plant Desiccant Formulation Research

The trichloroacetate prodrug design of Compound VII makes it directly applicable in controlled-release agrochemical research. The 95% activity retention at high application rates (21 vs. 22 for the free phenol) combined with the modulated hydrolysis kinetics conferred by the –C(O)CCl₃ group enables studies on delayed desiccation or systemic translocation before activation [1]. Researchers developing formulations that require the active agent to be transported within the plant before exerting its effect should prioritize this compound over the free phenol (I) or the rapidly hydrolyzed acetyl ester (V).

Structure–Activity Relationship (SAR) Studies of Sulfonyl Fluoride Prodrugs

Compound VII serves as a benchmark trichloroacetate ester within the broader hydroxybenzenesulfonyl fluoride SAR landscape. Its quantitative differentiation from the acetyl (V), chloroacetyl (VI), carbamyl, and carbethoxy analogs in the six-species and bean tests provides a reference point for investigating how the electron-withdrawing strength of the acyl blocking group modulates biological activity [1]. Procurement of VII alongside its analogs enables systematic SAR studies on prodrug activation kinetics in plant systems.

Benchmarking Novel Plant Desiccants Against Historical Standards

Given that the hydroxybenzenesulfonyl fluoride class—including Compound VII—was shown to produce faster desiccation than commercial standards such as sodium cacodylate, picloram isooctyl ester, and 2,4-D/2,4,5-T mixtures [1], this compound can serve as a historical positive control in modern plant desiccant discovery programs. Researchers evaluating next-generation desiccants can use VII to anchor new data against the established 1969 performance baseline.

Chemical Biology Tool for Sulfonyl Fluoride Reactivity Profiling

The sulfonyl fluoride (–SO₂F) group is an established covalent warhead in chemical biology for targeting serine, threonine, tyrosine, and lysine residues [2]. Compound VII features this electrophilic warhead in a protected (trichloroacetate-blocked) form, providing a masked reactivity probe that can be activated by esterase-mediated hydrolysis. This dual-functionality makes VII a candidate for developing conditionally reactive covalent inhibitors or activity-based protein profiling probes [2].

Application
Selection Property
Validation Focus
Controlled-release desiccant research
Trichloroacetyl prodrug hydrolysis kinetics
Dose-response and activation delay profiling
SAR studies of sulfonyl fluoride prodrugs
Acyl blocking group electron-withdrawing strength
Benchmarking against acetyl/chloroacetyl analogs
Novel desiccant benchmarking
Historical positive control with known performance
Comparative six-species screening context
Chemical biology reactivity profiling
Masked sulfonyl fluoride warhead
Esterase-dependent covalent probe activation
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